molecular formula C7H15NO B2550962 2-Amino-2-cyclobutylpropan-1-ol CAS No. 1270551-13-7

2-Amino-2-cyclobutylpropan-1-ol

Cat. No.: B2550962
CAS No.: 1270551-13-7
M. Wt: 129.203
InChI Key: BMHGHDTUZNJQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-cyclobutylpropan-1-ol is an organic compound with the molecular formula C7H13NO It features a cyclobutyl group attached to a propan-1-ol backbone, with an amino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclobutylpropan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-keto-1-alkanols over specific hydrogenation catalysts . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient hydrogenation catalysts to ensure high yields and purity. The process is optimized to minimize costs and maximize output, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclobutylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Cyclobutyl ketones or aldehydes.

    Reduction: Cyclobutylamines or cyclobutyl alcohols.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

2-Amino-2-cyclobutylpropan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclobutylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but with a methyl group instead of a cyclobutyl group.

    2-Amino-2-ethyl-1-propanol: Features an ethyl group, differing in size and steric effects.

Uniqueness: 2-Amino-2-cyclobutylpropan-1-ol stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities .

Properties

IUPAC Name

2-amino-2-cyclobutylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(8,5-9)6-3-2-4-6/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHGHDTUZNJQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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